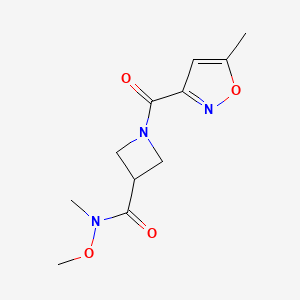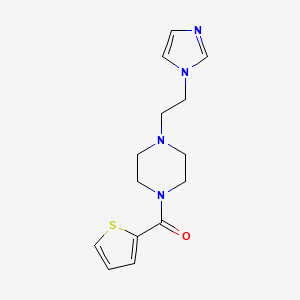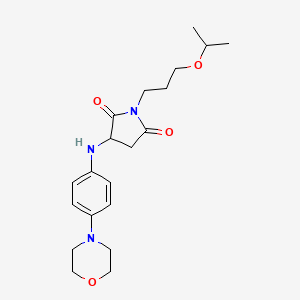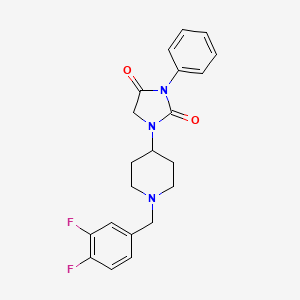![molecular formula C12H11F3N2 B2415544 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile CAS No. 62738-99-2](/img/structure/B2415544.png)
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile
Übersicht
Beschreibung
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile is an organic compound characterized by the presence of a dimethylamino group, a trifluoromethyl group, and an acrylonitrile moiety
Wissenschaftliche Forschungsanwendungen
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
Target of action
Compounds containing a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity and metabolic stability .
Mode of action
Without specific information on “3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile”, it’s difficult to determine its exact mode of action. The trifluoromethyl group can participate in various types of reactions, including radical trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
Trifluoromethylated compounds can affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
The trifluoromethyl group can improve the metabolic stability of a compound, potentially enhancing its bioavailability .
Result of action
Trifluoromethylated compounds can have various effects depending on their specific targets .
Action environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the dimethylamino group, potentially influencing the compound’s interaction with its target .
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with dimethylamine and acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Dimethylamino)-2-[3-(methyl)phenyl]acrylonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Dimethylamino)-2-[3-(chloromethyl)phenyl]acrylonitrile: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]acrylonitrile imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Eigenschaften
IUPAC Name |
(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c1-17(2)8-10(7-16)9-4-3-5-11(6-9)12(13,14)15/h3-6,8H,1-2H3/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTHQANSTMIOOQ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}-4-fluorobenzenecarboxamide](/img/structure/B2415461.png)
![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2415464.png)
![3-cinnamyl-9-(4-ethylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2415465.png)


![3-(4-fluorophenyl)-7-((1-phenylethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2415470.png)
![3-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2415472.png)



![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2415478.png)



